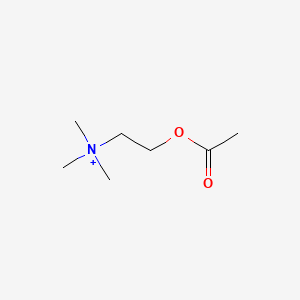A neurotransmitter. Acetylcholine in vertebrates is the major transmitter at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system. It is generally not used as an administered drug because it is broken down very rapidly by cholinesterases, but it is useful in some ophthalmological applications.
Acetylcholine is a Cholinergic Receptor Agonist. The mechanism of action of acetylcholine is as a Cholinergic Agonist.
Acetylcholine is a natural product found in Monascus pilosus, Poa huecu, and other organisms with data available.
A neurotransmitter found at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system.
See also: Acetylcholine Chloride (has salt form) ... View More ...
Acetylcholine
CAS No.: 14047-05-3
Cat. No.: VC13361946
Molecular Formula: C7H16NO2+
Molecular Weight: 146.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 14047-05-3 |
|---|---|
| Molecular Formula | C7H16NO2+ |
| Molecular Weight | 146.21 g/mol |
| IUPAC Name | 2-acetyloxyethyl(trimethyl)azanium |
| Standard InChI | InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 |
| Standard InChI Key | OIPILFWXSMYKGL-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC[N+](C)(C)C |
| Canonical SMILES | CC(=O)OCC[N+](C)(C)C |
| Melting Point | 148 °C |
Introduction
Biochemical Synthesis and Metabolic Regulation of Acetylcholine
Enzymatic Synthesis: Choline Acetyltransferase and Precursor Availability
Acetylcholine is synthesized in neuronal and non-neuronal cells through the enzymatic conjugation of acetyl coenzyme A (acetyl-CoA) and choline, catalyzed by choline acetyltransferase (ChAT) . The reaction proceeds as follows:
Choline, a quaternary ammonium compound, is derived from dietary intake (e.g., eggs, liver) and endogenous phosphatidylcholine metabolism. A high-affinity choline transporter (CHT1) mediates its uptake into presynaptic terminals, representing the rate-limiting step in ACh synthesis under physiological conditions . Acetyl-CoA, generated via mitochondrial pyruvate dehydrogenase activity, is transported to the cytosol, where its concentration gradient influences ChAT activity.
Regulatory Mechanisms
-
Allosteric Modulation: Acetylcholine exerts negative feedback on ChAT through binding to an allosteric site, reducing enzymatic activity during high synaptic ACh concentrations .
-
Neuronal Activity Dependence: Action potential frequency directly correlates with ACh synthesis rates due to activity-dependent increases in choline uptake and acetyl-CoA availability .
-
Post-Translational Modifications: Protein kinase-mediated phosphorylation enhances ChAT activity during sustained neuronal depolarization .
Inhibitors of Vesicular Dynamics
| Compound | Target | Effect | Clinical/Experimental Use |
|---|---|---|---|
| Vesamicol | VAChT | Reversible transport blockade | Research tool for synaptic studies |
| Botulinum Toxin | SNARE Proteins | Proteolytic cleavage of SNAP-25 | Treatment of muscle spasticity |
Metabolic Degradation and Choline Recycling
Synaptic ACh is hydrolyzed within milliseconds by acetylcholinesterase (AChE), an enzyme with one of the highest catalytic rates known () . The reaction yields choline and acetate:
Butyrylcholinesterase (BChE), a plasma enzyme with broader substrate specificity, contributes to ACh clearance in non-neuronal tissues and during AChE inhibition . Recycled choline is reimported into neurons via CHT1, completing the “choline salvage pathway” critical for sustained ACh synthesis.
Physiological Roles Across Biological Systems
Peripheral Nervous System
-
Neuromuscular Junction (NMJ): ACh binding to nicotinic receptors (nAChRs) on muscle endplates triggers Na⁺ influx, depolarization, and contraction . Anticholinesterases prolong ACh action, reversing neuromuscular blockade in myasthenia gravis.
-
Autonomic Ganglia: Preganglionic sympathetic/parasympathetic fibers release ACh onto nAChRs, initiating postganglionic signaling.
-
Parasympathetic Effects:
Central Nervous System
-
Cognitive Functions: Cortical and hippocampal ACh modulates attention, memory encoding, and synaptic plasticity. Basal forebrain cholinergic projections degenerate in Alzheimer’s disease .
-
Reward Pathways: Nicotinic ACh receptors in the ventral tegmental area regulate dopamine release, underpinning addiction mechanisms .
Non-Neuronal Cholinergic Systems
Emerging evidence from comparative biology reveals ACh’s roles beyond synaptic transmission:
Epithelial and Immune Cells
-
Airway Epithelium: ACh induces mucin secretion (M₃) and ciliary beat frequency (M₁/M₂) .
-
Lymphocytes: Autocrine ACh signaling via α7 nAChRs suppresses pro-inflammatory cytokine release (e.g., TNF-α) .
Plant Physiology
-
Protozoa and Algae: ACh regulates phototaxis in Chlamydomonas and encystment in Acanthamoeba .
-
Higher Plants: Modulates stomatal conductance, root growth, and stress responses through undefined receptors .
Pharmacological Modulation and Therapeutic Applications
Receptor-Specific Agents
| Receptor | Agonist | Antagonist | Clinical Application |
|---|---|---|---|
| M₁ | Xanomeline | Pirenzepine | Alzheimer’s disease (trials) |
| M₃ | Bethanechol | Darifenacin | Urinary retention, overactive bladder |
| α7 nAChR | GTS-21 | Methyllycaconitine | Cognitive enhancement, inflammation |
Anticholinesterase Agents
| Generation | Compound | Selectivity | Use Case |
|---|---|---|---|
| 1st | Physostigmine | AChE > BChE | Glaucoma, antidote for anticholinergics |
| 2nd | Donepezil | CNS-selective AChE | Alzheimer’s disease |
| Irreversible | Soman | AChE alkylation | Chemical weapon (antidote: pralidoxime) |
Emerging Therapeutic Strategies
-
α7 nAChR PAMs: Positive allosteric modulators (e.g., AVL-3288) enhance cognition without receptor overactivation .
-
Choline Alfoscerate: Pro-cholinergic supplement shown to increase hippocampal ACh in vascular dementia .
Pathophysiological Implications and Disease Correlations
Autoimmune and Inflammatory Conditions
-
Myasthenia Gravis: Autoantibodies against nAChRs (80% of cases) or MuSK (10%) impair neuromuscular transmission .
-
Sepsis: α7 nAChR agonists suppress HMGB1 release, reducing systemic inflammation in animal models .
Future Directions in Acetylcholine Research
-
Non-Neuronal Signaling: Elucidating ACh’s role in cancer proliferation (e.g., NSCLC α7 nAChR overexpression) .
-
Gene Therapy: Viral vector-mediated ChAT delivery in Alzheimer’s models shows preclinical efficacy .
-
Microbiome Interactions: Gut microbiota-derived ACh may influence enteric nervous system activity and systemic immunity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume